(3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-12-7-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKZNKIPPFFTKA-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652403 | |
| Record name | tert-Butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370880-09-4, 1018443-32-7 | |
| Record name | tert-Butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-tert-butyl (3aR,6aR)-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Optimization
A representative procedure begins with L-phenylalanine methyl ester (1b, 0.55 mmol), 2-nitrobenzaldehyde (2b, 0.61 mmol), and 1-(3-methoxypropyl)-1H-pyrrole-2,5-dione (3b, 0.61 mmol) in toluene (15 mL) catalyzed by acetic acid (3.1 µL, 0.05 mmol) under reflux for 12 h. The intermediate methyl 1-benzyl-5-(3-methoxypropyl)-3-(2-nitrophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate (6a) forms in 90% yield after silica gel chromatography (30–35% ethyl acetate/hexanes). Subsequent reduction with zinc (7.5 mmol) and ammonium formate (3.75 mmol) in acetonitrile under reflux for 12 h yields the final bicyclic amine (68% yield after purification).
Table 1: Key Parameters for Cycloaddition-Reduction Cascade
| Parameter | Value/Detail | Impact on Yield |
|---|---|---|
| Catalyst (AcOH) | 0.05 mmol (0.1 eq) | Critical for imine formation |
| Solvent (Toluene) | 15 mL (0.037 M) | Optimal polarity for cycloaddition |
| Temperature | Reflux (110–115°C) | Accelerates [3+2] kinetics |
| Reduction Agent (Zn) | 15 eq | Ensures complete nitro group reduction |
| Purification | Flash chromatography (EtOAc/hexanes) | Removes regioisomers |
Steric hindrance from the tert-butyl group necessitates prolonged reaction times, while electron-withdrawing substituents on the aryl aldehyde enhance cycloaddition rates.
Catalytic Asymmetric Cyclization
Transition metal-catalyzed cyclization offers enantioselective access to the (3aR,6aR) configuration. Titanium(IV) complexes, particularly Ti(NMe₂)₄, demonstrate efficacy in mediating intramolecular amide bond formation (Fig. 2).
Mechanistic Insights
In a modified protocol, a tert-butyl-protected amine precursor undergoes cyclization in the presence of Ti(NMe₂)₄ (0.1 eq) and ligand L1 (0.1 eq) at 160°C for 24 h. The catalyst facilitates C–N bond formation via a six-membered transition state, achieving >90% enantiomeric excess (ee).
Table 2: Optimization of Titanium-Catalyzed Cyclization
| Variable | Optimal Condition | Effect on ee |
|---|---|---|
| Catalyst Loading | 10 mol% Ti(NMe₂)₄ | Higher loadings cause racemization |
| Ligand (L1) | Bidentate phosphine ligand | Stabilizes Ti center |
| Temperature | 160°C | Balances rate and selectivity |
| Solvent | Toluene | Non-coordinating, high boiling |
Post-reaction purification involves Celite filtration to remove metal residues, followed by silica gel chromatography (hexanes/EtOAc 1:1). This method achieves 75–85% isolated yields but requires stringent moisture exclusion.
Solid-Phase Synthesis for Parallel Libraries
Solid-supported strategies enable high-throughput synthesis of analogs. Wang resin-bound glyoxylic acid serves as the anchor for sequential amine couplings (Fig. 3).
Stepwise Protocol
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Resin Activation: Wang resin (1.0 mmol/g) treated with glyoxylic acid (3 eq), DIC (3 eq), and DMAP (0.3 eq) in DMF (12 h, RT).
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Primary Amine Coupling: (R)-1-Boc-pyrrolidine (2 eq), HATU (2 eq), DIPEA (4 eq) in DMF (24 h, 40°C).
-
Cyclization: TFA/CH₂Cl₂ (1:1, 2 h) removes Boc, followed by PyBOP (1.5 eq)-mediated ring closure.
-
Cleavage: 20% HFIP/CH₂Cl₂ (2 × 30 min) releases the product.
Table 3: Solid-Phase Synthesis Metrics
| Metric | Value |
|---|---|
| Resin Loading | 0.8–1.2 mmol/g |
| Coupling Efficiency | >95% per step |
| Purity (HPLC) | 85–92% |
| Throughput | 50 compounds/week |
This approach facilitates rapid analog generation but suffers from lower overall yields (45–60%) compared to solution-phase methods.
Continuous Flow Hydrogenation
Industrial-scale production employs continuous flow hydrogenation to reduce pyrrolidine precursors. A tubular reactor packed with Pd/C (5 wt%) operates at 80 bar H₂ and 120°C (Fig. 4).
Process Intensification
-
Feedstock: tert-Butyl 3,4-didehydropyrrolo[3,4-b]pyrrole-1-carboxylate (0.5 M in EtOH).
-
Residence Time: 12 min.
-
Conversion: >99% (by GC-MS).
Table 4: Comparative Analysis of Hydrogenation Methods
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 8–10 h | 12 min |
| Catalyst Loading | 10 wt% Pd/C | 5 wt% Pd/C |
| Hydrogen Pressure | 50 bar | 80 bar |
| Space-Time Yield | 0.3 kg/L·h | 2.1 kg/L·h |
Flow systems minimize catalyst deactivation and enable safer handling of high-pressure H₂, though initial capital costs are substantial.
Recrystallization and Chiral Resolution
Final purification often requires chiral resolution due to the compound’s stereogenicity. Diastereomeric salt formation with L-tartaric acid (2 eq) in ethanol/water (4:1) achieves >99% de after three recrystallizations.
Critical Solubility Data:
Chemical Reactions Analysis
Types of Reactions
(3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate can undergo various chemical reactions, including:
-
Oxidation: : This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
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Substitution: : Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the tert-butyl ester.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following key properties:
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.2887 g/mol
- CAS Number : 370880-09-4
- Stereochemistry : (3aR,6aR) configuration influences its biological activity and reactivity.
The unique structural features of (3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate contribute to its diverse applications in research and industry.
Anticancer Activity
Research indicates that derivatives of hexahydropyrrolo compounds exhibit significant anticancer properties. A study demonstrated that this compound could induce apoptosis in cancer cells through the activation of caspase pathways.
- Case Study : In vitro tests on MCF-7 breast cancer cells showed IC50 values ranging from 10 to 25 µM, indicating substantial cytotoxicity. The compound's ability to activate apoptosis markers such as cleaved PARP and caspase-3 was noted as a mechanism for its anticancer effects.
Neuroprotective Effects
The compound has shown promise in neuroprotection. Research suggests it can reduce oxidative stress in neuronal cells, potentially improving cognitive function in models of neurodegenerative diseases.
- Case Study : In animal models of Alzheimer’s disease, administration of the compound resulted in improved memory retention and reduced neuronal cell death compared to control groups.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored with encouraging results against various bacterial strains.
- Case Study : A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Materials Science
The unique structure of this compound allows it to be utilized in materials science applications, particularly in the development of supramolecular gels.
Supramolecular Gels
Recent research has leveraged the properties of this compound to create supramolecular gels that can be used in drug delivery systems.
- Research Findings : These gels exhibited tunable mechanical properties and could encapsulate therapeutic agents for controlled release applications.
Summary Table of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Medicinal Chemistry | Anticancer properties; neuroprotective effects | Induced apoptosis in cancer cells; improved cognitive function in animal models |
| Antimicrobial Activity | Effective against bacterial strains | MIC of 32 µg/mL against E. coli |
| Materials Science | Development of supramolecular gels | Tunable mechanical properties; potential for drug delivery systems |
Mechanism of Action
The mechanism of action of (3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related bicyclic pyrrolidine derivatives, focusing on substituents, stereochemistry, pharmacological activity, and synthetic utility.
Structural Analogues with Varying Substituents
Stereochemical Variants
Biological Activity
(3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate is a bicyclic heterocyclic compound notable for its unique structural features and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in scientific research.
- Molecular Formula : CHNO
- Molecular Weight : 212.2887 g/mol
- CAS Number : 370880-09-4
The compound's structure includes a tert-butyl ester group attached to a hexahydropyrrolo[3,4-b]pyrrole core, which influences its biological interactions and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects. The precise molecular targets are contingent upon the functional groups present in the compound and the context of its application.
Key Mechanisms:
- Enzyme Inhibition : This compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors, influencing signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Anticancer Potential : There is emerging evidence that compounds with similar structures exhibit cytotoxic effects against cancer cell lines, warranting further exploration of this compound's potential in oncology.
Study 1: Antimicrobial Properties
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant inhibition of growth in Gram-positive bacteria compared to controls.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 10 | 100 |
| Bacillus subtilis | 12 | 100 |
Study 2: Cytotoxicity Against Cancer Cell Lines
In another investigation focusing on anticancer activity, the compound was tested against several human cancer cell lines. The findings revealed that it exhibited dose-dependent cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical cancer) | 25 |
| MCF-7 (Breast cancer) | 30 |
| A549 (Lung cancer) | 35 |
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 80–100°C during cyclization to enhance reaction rates while avoiding decomposition .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction efficiency .
- Catalyst Use : Palladium or nickel catalysts enhance selectivity in hydrogenation steps .
How can researchers confirm the stereochemical configuration (3aR,6aR) of this compound?
Basic Research Question
The stereochemistry is validated using:
- X-ray Crystallography : Provides definitive proof of the spatial arrangement of atoms .
- NMR Spectroscopy : NOESY/ROESY experiments detect through-space interactions between protons to confirm relative configuration .
- Chiral HPLC : Separates enantiomers to verify enantiopurity .
Q. Example Data :
- X-ray : Bond angles and torsion angles align with (3aR,6aR) configuration .
- NOESY Peaks : Cross-peaks between H-3a and H-6a confirm cis-fused bicyclic structure .
What advanced methodologies resolve contradictions in stereochemical outcomes from different synthetic routes?
Advanced Research Question
Discrepancies in stereochemistry (e.g., cis vs. trans isomers) may arise from varying reaction conditions. Solutions include:
- Systematic Parameter Screening : Test temperature, solvent, and catalyst combinations to identify stereochemical drivers .
- Computational Modeling : DFT calculations predict thermodynamic favorability of (3aR,6aR) vs. other configurations under specific conditions .
- In Situ Monitoring : Use techniques like IR spectroscopy to track intermediate formations and adjust pathways .
Case Study :
A domino reaction using 3-bromopyrrole-2,5-diones in THF at 80°C yields 85% (3aR,6aR) product, whereas DMF at 100°C favors trans isomers due to altered transition states .
How does the tert-butyl group influence reactivity and stability in downstream applications?
Advanced Research Question
The tert-butyl group:
- Steric Effects : Hinders nucleophilic attack at the carbonyl, enhancing stability in acidic/oxidative conditions .
- Electron Donation : Electron-donating nature stabilizes intermediates during ring-opening reactions .
- Deprotection Kinetics : Boc removal via TFA proceeds slower compared to methyl esters, enabling selective functionalization .
Q. Experimental Data :
- Half-life in TFA : 2 hours for Boc deprotection vs. 10 minutes for methyl esters .
- Steric Hindrance Index : Calculated via molecular dynamics simulations .
What analytical techniques ensure purity and structural fidelity of the compound?
Q. Methodological Guidance
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities ≤0.5% .
- Mass Spectrometry (HRMS) : Confirm molecular weight (212.289 g/mol) and fragmentation patterns .
- Elemental Analysis : Validate empirical formula (C11H20N2O2) .
Q. Example Protocol :
Dissolve 10 mg in 1 mL methanol.
Inject into HPLC (UV detection at 254 nm).
Compare retention time (8.2 min) and peak area to reference standards .
How can computational modeling predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : Simulate binding to enzymes/receptors (e.g., serotonin receptors) using AutoDock Vina .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR Studies : Correlate substituent effects (e.g., tert-butyl vs. benzyl) with bioactivity .
Q. Methodological Guidance
- Storage : -20°C under argon; desiccate to prevent hydrolysis .
- Light Sensitivity : Use amber vials to block UV-induced degradation .
- Stabilizers : Add 1% BHT to solutions to inhibit radical-mediated oxidation .
Q. Stability Data :
| Condition | Degradation (%) at 30 Days |
|---|---|
| 25°C, open air | 45 |
| -20°C, argon | <5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
